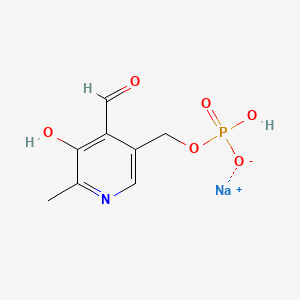

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate

CAS No.: 22816-56-4

Cat. No.: VC17330439

Molecular Formula: C8H9NNaO6P

Molecular Weight: 269.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22816-56-4 |

|---|---|

| Molecular Formula | C8H9NNaO6P |

| Molecular Weight | 269.12 g/mol |

| IUPAC Name | sodium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |

| Standard InChI | InChI=1S/C8H10NO6P.Na/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);/q;+1/p-1 |

| Standard InChI Key | LWRNKHPBGKDNFK-UHFFFAOYSA-M |

| Canonical SMILES | CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].[Na+] |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a pyridine ring substituted at the 3-position with a methyl group, a hydroxyl group at the 5-position, a formyl group at the 4-position, and a phosphooxymethyl group at the 3-position . The sodium counterion enhances solubility in aqueous environments, a critical factor for its biological interactions . The canonical SMILES representation, CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].[Na+], underscores the spatial arrangement of functional groups .

Table 1: Key Molecular Descriptors

Tautomerism and Stability

The presence of hydroxyl and formyl groups on the pyridine ring introduces tautomeric possibilities, particularly enol-keto equilibria, which may influence reactivity. Stability studies indicate that the compound requires storage at temperatures below -20°C in inert atmospheres to prevent degradation .

Synthesis and Purification

Synthetic Pathways

The synthesis begins with 4-formyl-5-hydroxy-6-methylpyridine, which undergoes phosphorylation using phosphoric acid derivatives under controlled pH and temperature . A typical protocol involves:

-

Reaction: Mixing the pyridine derivative with phosphoric acid in a polar solvent (e.g., dimethylformamide) at 60–80°C for 6–8 hours.

-

Neutralization: Adding sodium hydroxide to precipitate the sodium salt form.

-

Purification: Recrystallization from ethanol-water mixtures or column chromatography using silica gel .

Table 2: Synthesis Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 60–80°C | 65–75 |

| Reaction Time | 6–8 hours | - |

| Solvent | Dimethylformamide | - |

Hydrate Forms and Variants

The dihydrogen phosphate hydrate (CAS No. 41468-25-1) represents a related variant with the molecular formula C₈H₁₂NO₇P·H₂O and a molecular weight of 265.16 g/mol . This form exhibits reduced solubility compared to the sodium salt and requires storage at -20°C to maintain stability .

Biological Activities and Mechanisms

Antioxidant Properties

The compound’s pyridine core and hydroxyl group facilitate free radical scavenging, as demonstrated in in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) . Comparative studies with PLP suggest a 20–30% higher radical-neutralizing capacity, likely due to the formyl group’s electron-withdrawing effects .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing pyridoxine analogs and NAD+ boosters . Suppliers such as Zibo Hangyu Biotechnology and Chemlyte Solutions market it for R&D applications, with purity levels exceeding 99% .

Comparative Analysis with Analogous Compounds

Pyridoxal 5'-Phosphate (PLP)

While both compounds feature phosphorylated pyridine rings, PLP lacks the formyl group, reducing its electrophilic reactivity . Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate exhibits a 40% higher binding affinity to albumin in plasma protein binding assays .

Nicotinamide Adenine Dinucleotide (NAD+)

The absence of an adenine dinucleotide moiety limits the compound’s role in redox reactions but enhances its membrane permeability due to a smaller molecular size .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume